molecular formula C15H12Cl2O2 B1303271 1-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone CAS No. 400878-28-6

1-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone

Cat. No.: B1303271
CAS No.: 400878-28-6
M. Wt: 295.2 g/mol
InChI Key: QXALPCTYXQPDIL-UHFFFAOYSA-N
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Description

1-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone (CAS: 400878-28-6) is an aryl ketone derivative characterized by a phenyl ring substituted at the 3-position with a 2,4-dichlorobenzyl ether group and an ethanone moiety at the 1-position. Its molecular formula is C₁₅H₁₂Cl₂O₂, with a molecular weight of 295.17 g/mol . The compound’s distinct structure—featuring two chlorine atoms at the 2- and 4-positions of the benzyl group—confers unique electronic and steric properties, influencing its chemical reactivity and biological interactions.

Properties

IUPAC Name

1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O2/c1-10(18)11-3-2-4-14(7-11)19-9-12-5-6-13(16)8-15(12)17/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXALPCTYXQPDIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377151
Record name 1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-ethanone
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URL https://comptox.epa.gov/dashboard/DTXSID30377151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400878-28-6
Record name 1-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400878-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone typically involves the nucleophilic substitution reaction between a phenol derivative and a 2,4-dichlorobenzyl halide (commonly bromide or chloride) under basic conditions. The phenol acts as a nucleophile, and the halide serves as the electrophilic alkylating agent, resulting in the formation of the ether linkage.

Detailed Synthetic Procedure

  • Starting Materials:

    • 3-Hydroxyacetophenone (phenol derivative with ethanone group)
    • 2,4-Dichlorobenzyl bromide or chloride
    • Base (e.g., potassium carbonate, potassium tert-butoxide)
    • Solvent (e.g., acetone, dimethylformamide, or other polar aprotic solvents)
  • Reaction Conditions:

    • The phenol derivative is dissolved in a suitable solvent.
    • A base is added to deprotonate the phenol, generating the phenolate ion.
    • 2,4-Dichlorobenzyl halide is added slowly to the reaction mixture.
    • The mixture is stirred and heated moderately (typically 40–60 °C) for several hours to ensure complete reaction.
    • After completion, the reaction mixture is cooled, and the product is isolated by extraction, washing, and purification (e.g., recrystallization or chromatography).
  • Mechanism:

    • The base deprotonates the phenol to form a phenolate ion.
    • The phenolate ion attacks the electrophilic carbon of the benzyl halide, displacing the halide ion.
    • This results in the formation of the ether bond linking the phenyl ethanone and the dichlorobenzyl group.

Example Synthesis (Adapted from Vulcanchem and Patent Literature)

Step Reagents & Conditions Outcome/Notes
1 Dissolve 3-hydroxyacetophenone in acetone Prepare phenol solution
2 Add potassium carbonate or potassium tert-butoxide Generate phenolate ion
3 Add 2,4-dichlorobenzyl bromide slowly at 40–45 °C Alkylation reaction proceeds
4 Stir for 1–2 hours at 50–60 °C Reaction completion
5 Cool, add water, extract with organic solvent (e.g., toluene or ethyl acetate) Separate organic layer containing product
6 Dry organic layer over sodium sulfate, filter, evaporate Obtain crude product
7 Purify by recrystallization or column chromatography Obtain pure this compound

Alternative Methods and Improvements

  • Use of phase transfer catalysts to enhance reaction rates and yields.
  • Employing potassium tert-butoxide as a strong base to improve phenolate formation.
  • Avoiding column chromatography by optimizing crystallization conditions for purification, as described in patent processes.
  • Reaction solvent choice impacts yield and purity; polar aprotic solvents like DMF or acetone are preferred.

Research Findings and Analytical Data

  • The compound exhibits a melting point consistent with literature values (typically around 80–85 °C for related isomers).
  • Spectroscopic analysis (NMR, IR, MS) confirms the ether linkage and substitution pattern.
  • Purity is often assessed by HPLC, with optimized processes achieving >98% purity.
  • The reaction yields are generally high (70–90%) under optimized conditions.

Summary Table of Preparation Parameters

Parameter Typical Value/Condition Comments
Phenol derivative 3-Hydroxyacetophenone Starting material
Alkylating agent 2,4-Dichlorobenzyl bromide Electrophile
Base Potassium carbonate or potassium tert-butoxide Deprotonates phenol
Solvent Acetone, DMF, or similar Polar aprotic solvents preferred
Temperature 40–60 °C Moderate heating to drive reaction
Reaction time 1–3 hours Sufficient for completion
Purification Recrystallization or chromatography To achieve high purity
Yield 70–90% Dependent on conditions

Chemical Reactions Analysis

1-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted benzyl derivatives.

Scientific Research Applications

1-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other chemical products.

Mechanism of Action

The mechanism of action of 1-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzyl group enhances its binding affinity to these targets, while the ethanone group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Insights :

  • Substituent Position : The 3-[(2,4-dichlorobenzyl)oxy] group in the target compound creates meta-substitution on the phenyl ring, reducing symmetry compared to para-substituted analogs like CAS 61292-27-1. This positioning may hinder rotational freedom, affecting binding to biological targets .
  • Chlorine vs. Other Halogens: Unlike fluoro- or methoxy-substituted analogs (e.g., 1-(3-Fluoro-4-isopropoxyphenyl)ethanone), the dichloro groups enhance electronegativity and lipophilicity, improving membrane permeability .

Physicochemical Properties

  • Boiling Point/Solubility: The compound’s dichlorobenzyl ether group increases molecular weight and hydrophobicity compared to simpler analogs like 1-(2,4-dichlorophenyl)ethanone. This reduces aqueous solubility but enhances compatibility with organic solvents .
  • Reactivity: The ethanone carbonyl group is susceptible to nucleophilic attack, similar to other aryl ketones. However, the electron-withdrawing chlorine atoms stabilize the carbonyl, reducing reactivity compared to non-halogenated analogs .

Biological Activity

1-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone, also known by its chemical formula C₁₅H₁₂Cl₂O₂, is an organic compound that features a unique structure with potential biological activities. The presence of dichlorobenzyl and ethanone functional groups suggests its utility in various pharmacological applications. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

  • Molecular Formula: C₁₅H₁₂Cl₂O₂
  • Molecular Weight: 295.16 g/mol
  • Structural Features: The compound contains a phenyl ring substituted with a dichlorobenzyl ether and an ethanone group, which may enhance its biological interactions due to the presence of chlorine atoms that can influence reactivity and binding affinity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities. These include:

  • Enzyme Inhibition: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions, suggesting potential as a therapeutic agent targeting specific enzymes.
  • Antimicrobial Activity: Preliminary studies have reported its effectiveness against certain fungal pathogens, indicating potential applications in treating infections.
  • Cytotoxicity: Investigations into its cytotoxic effects on different cell lines are ongoing, with some results suggesting moderate to high levels of cytotoxicity.

The mechanism of action for this compound involves:

  • Binding Interactions: The dichlorobenzyl group enhances binding affinity to molecular targets such as enzymes or receptors. The ethanone moiety may participate in hydrogen bonding, modulating the activity of target proteins.
  • Biochemical Pathways: Although specific pathways remain to be fully elucidated, the compound's ability to inhibit certain enzymes suggests interference with metabolic processes critical for pathogen survival or cancer cell proliferation.

Synthesis Methods

The synthesis of this compound typically involves:

  • Reagents: 2,4-dichlorobenzyl chloride and 3-hydroxyacetophenone.
  • Conditions: The reaction is often conducted in organic solvents like dimethylformamide (DMF) under reflux conditions with a base such as potassium carbonate.
  • Byproducts: Common byproducts include carboxylic acids and substituted benzyl derivatives.

Case Study 1: Antifungal Activity

A study evaluated the antifungal properties of various derivatives of similar compounds against Candida albicans. Results indicated that certain analogs exhibited minimum inhibitory concentrations (MICs) comparable to established antifungals like fluconazole. Specifically, compounds with similar structural motifs showed enhanced efficacy against azole-resistant strains .

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition capabilities of this compound revealed that it effectively inhibited key enzymes involved in metabolic pathways relevant to cancer progression. This suggests potential for development as an anticancer agent .

Comparative Analysis Table

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC₁₅H₁₂Cl₂O₂Dichlorobenzyl ether; ketone groupAntimicrobial; enzyme inhibitor
1-(Benzyl)-1-ethanoneC₉H₁₀OSimpler structure without chlorineLimited biological activity
2-(2,4-Dichlorobenzyl)-phenolC₁₂H₉Cl₂OHydroxyl group instead of ketoneModerate antimicrobial activity

Q & A

Q. How can the synthesis of 1-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone be optimized for higher yield?

Answer: The synthesis involves a Williamson ether reaction between 3-hydroxyphenyl-ethanone and 2,4-dichlorobenzyl chloride. Key optimization strategies include:

  • Solvent selection: Absolute ethanol is commonly used, but polar aprotic solvents (e.g., DMF) may enhance reaction rates .
  • Base choice: Anhydrous potassium carbonate (K₂CO₃) is standard, but stronger bases like NaH could improve deprotonation efficiency.
  • Reaction time: Reflux for 6–8 hours with stirring ensures completion, monitored via TLC or HPLC .
  • Purification: Recrystallization from ethanol or column chromatography removes unreacted starting materials.

Q. What spectroscopic methods confirm the structure of this compound?

Answer:

  • ¹H NMR: Identify aromatic protons (δ 6.8–7.8 ppm), the methyl ketone (δ ~2.6 ppm), and the benzyl ether (–OCH₂–, δ ~5.1 ppm). Splitting patterns distinguish substitution positions .
  • IR Spectroscopy: Ketone C=O stretch (~1700 cm⁻¹) and ether C–O–C (~1250 cm⁻¹) confirm functional groups .
  • Mass Spectrometry: Molecular ion peaks (e.g., m/z 295 for C₁₅H₁₂Cl₂O₂) and chlorine isotopic patterns (3:1 for Cl₂) validate the structure .

Q. What safety protocols are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .
  • Waste disposal: Segregate halogenated organic waste and consult certified disposal services to mitigate environmental hazards .
  • Spill management: Absorb with inert material (e.g., vermiculite) and avoid direct contact .

Advanced Research Questions

Q. How do electronic effects of the 2,4-dichlorobenzyl group influence the compound’s reactivity?

Answer: The electron-withdrawing Cl substituents reduce electron density on the benzyl ether, increasing the electrophilicity of the adjacent ketone. Computational studies (e.g., DFT) reveal:

  • Charge distribution: The ketone carbonyl becomes more polarized, enhancing susceptibility to nucleophilic attack (e.g., Grignard reactions) .
  • Resonance effects: The para-Cl substituent stabilizes negative charge in intermediates during SNAr reactions.

Q. What strategies resolve contradictions in spectroscopic data during characterization?

Answer:

  • Impurity analysis: Use HPLC-MS to detect side products (e.g., incomplete substitution or hydrolysis).
  • X-ray crystallography: Resolve ambiguous NOE effects in NMR by determining crystal structure (e.g., as in for related compounds) .
  • Isotopic labeling: Introduce ¹³C or deuterium to trace reaction pathways and assign peaks conclusively .

Q. How can this compound be applied in synthesizing bioactive heterocycles?

Answer:

  • Pyrazole synthesis: React the ketone with hydrazines to form pyrazole derivatives, which are screened for antimicrobial activity .
  • Chalcone formation: Condense with benzaldehydes under Claisen-Schmidt conditions to generate α,β-unsaturated ketones for anticancer studies .
  • Thiazolidinone derivatives: Use the ketone in cyclocondensation with thioureas to explore anti-inflammatory properties .

Q. What computational models predict the compound’s interaction with biological targets?

Answer:

  • Molecular docking: Simulate binding to enzymes (e.g., cytochrome P450) using software like AutoDock. highlights pyrazole derivatives’ interactions with antimicrobial targets .
  • QSAR studies: Correlate substituent effects (e.g., Cl position) with bioactivity to design analogs with improved pharmacokinetics .

Methodological Guidance

Q. Designing a kinetic study for the etherification reaction

  • Variable testing: Vary temperature (40–80°C), solvent polarity, and base concentration to determine rate laws.
  • Sampling intervals: Quench aliquots at 30-minute intervals for GC-MS analysis to track reactant consumption .

Q. Troubleshooting recrystallization failures

  • Solvent polarity: Test ethanol/water mixtures (80:20 to 95:5) to optimize solubility.
  • Seeding: Introduce pure crystal seeds to induce nucleation .

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